molecular formula C14H13N3S2 B2576106 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine CAS No. 946334-32-3

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine

Cat. No.: B2576106
CAS No.: 946334-32-3
M. Wt: 287.4
InChI Key: RPMIVFQALNAEAK-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine is a fused heterocyclic compound featuring a thiazole ring fused with a pyridazine ring at the [4,5-d] position. The substituents—ethylthio (C₂H₅S-) at position 4, methyl (-CH₃) at position 2, and phenyl (C₆H₅) at position 7—modulate its physicochemical and biological properties. This scaffold is structurally related to imidazopyridazines (e.g., imidazo[4,5-d]pyridazine) but replaces one nitrogen atom in the imidazole ring with a sulfur atom to form the thiazole moiety .

Properties

IUPAC Name

4-ethylsulfanyl-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-3-18-14-12-13(19-9(2)15-12)11(16-17-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMIVFQALNAEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine can be achieved through a regioselective Diels–Alder reaction. This involves the reaction of tetrazines with alkynyl sulfides, followed by denitrogenation to form the pyridazine ring . The reaction typically requires electron-deficient tetrazines and electron-rich alkynyl sulfides, with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent to enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) for electrophilic substitution or nucleophiles (e.g., NaOH, NH₃) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused to a pyridazine ring, with an ethylthio substituent. The synthesis typically involves a regioselective Diels–Alder reaction, where tetrazines react with alkynyl sulfides, followed by denitrogenation to form the pyridazine ring. This method allows for high yields and purity of the final product .

Biological Activities

Research indicates that 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against various tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.90 μM to 14.34 μM .
  • Antimicrobial Properties : Similar thiazole derivatives have demonstrated activity against a range of bacterial and fungal strains, indicating potential for treating infectious diseases .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives are being investigated for their potential as anticancer agents and in the development of new antimicrobial drugs.

Materials Science

The compound is also explored in materials science for its potential use in developing new materials with specific electronic or optical properties. Its unique structure may contribute to novel applications in organic electronics or photonic devices .

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of 4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine include:

Compound Name Core Structure Substituents Key Properties/Activities References
This compound Thiazolo[4,5-d]pyridazine 4-Ethylthio, 2-methyl, 7-phenyl DHFR inhibition, antimicrobial activity
2-Amino-4-methylthiazolo[4,5-d]pyridazine Thiazolo[4,5-d]pyridazine 2-Amino, 4-methyl Anticancer activity (IC₅₀: 3.8–12.5 μM)
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 7-Phenyl, 5-thioxo Synthetic intermediate for coumarin derivatives
Imidazo[1,2-b]pyridazine derivatives Imidazo[1,2-b]pyridazine Variable substituents (e.g., aryl, alkyl) Broader pharmacological exploration

Key Observations :

  • Core Heterocycle : Replacing the thiazole sulfur with a nitrogen (imidazopyridazines) reduces electron-withdrawing effects, altering binding affinities to targets like DHFR .
2.2.1. Enzyme Inhibition
  • DHFR Inhibition: this compound derivatives exhibit IC₅₀ values in the nanomolar range (e.g., 18–42 nM), outperforming simpler analogues like 2-amino-4-methylthiazolo[4,5-d]pyridazine (IC₅₀: 1.2–3.5 μM) . The phenyl group at position 7 likely enhances hydrophobic interactions with DHFR’s active site .
  • Antimicrobial Activity : Thiourea derivatives of thiazolo[4,5-d]pyridazine (e.g., 7-phenyl variants) show moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL), whereas ethylthio-substituted derivatives demonstrate broader-spectrum efficacy, including against Gram-negative pathogens (MIC: 8–16 μg/mL) .
Pharmacological Potential
  • Imidazo[1,2-b]pyridazines : Exhibit broader therapeutic applications, including kinase inhibition and antiviral activity, due to their nitrogen-rich core improving hydrogen-bonding capabilities .

Biological Activity

4-(Ethylthio)-2-methyl-7-phenylthiazolo[4,5-d]pyridazine is a heterocyclic compound belonging to the thiazolo[4,5-d]pyridazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and synthetic methodologies, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused to a pyridazine ring with an ethylthio group. The synthesis typically involves a regioselective Diels–Alder reaction, where tetrazines react with alkynyl sulfides, followed by denitrogenation to form the pyridazine ring. This method allows for high yields and purity of the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation. For instance, derivatives of thiazolo[4,5-d]pyridazines have shown potent cytotoxic effects against various tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.90 μM to 14.34 μM .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Similar thiazole derivatives have demonstrated activity against a range of bacterial and fungal strains, indicating a promising avenue for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Some studies have suggested that thiazolo[4,5-d]pyridazines may possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or molecular targets within cancer cells. The unique structural features allow it to bind effectively to active sites on these targets, thereby blocking their activity and leading to reduced cell proliferation. Further research is needed to elucidate the precise pathways involved in its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
ThiazolopyrimidinoneContains a thiazole and pyrimidine ringAntibacterialExhibits potent enzyme inhibition
Benzothiazole derivativesBenzothiazole core structureAnticancerKnown for high selectivity against cancer cells
PyridazinoneContains a keto groupVarious activitiesExhibits a wide range of biological activities

This table illustrates how the structural variations among these compounds influence their biological activities and therapeutic potentials.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines showed that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The results indicated clear dose-dependent responses with notable IC50 values suggesting potential for development as anticancer drugs .
  • Antimicrobial Testing : A series of thiazolo derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. These findings support further investigation into their use as antimicrobial agents in clinical settings.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodology :
  • Core modifications : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl, phenyl → pyridyl).
  • Biological profiling : Test against a panel of targets (enzymes, cell lines) to identify selectivity patterns.
  • Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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